Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly due to its structural characteristics that allow for significant biological activity .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride is a complex compound with a wide range of potential targets. It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridines have a strong π-accepting character , which suggests that they might interact with their targets through π-π stacking interactions.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they might affect multiple biochemical pathways.
Result of Action
It’s known that imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry , suggesting that they might have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the compound is a white to yellow solid and its storage temperature is 2-8°c , suggesting that temperature might be an important environmental factor influencing its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods often utilize scalable synthetic routes such as multicomponent reactions and tandem reactions. These methods are preferred due to their efficiency and ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while reduction can yield various reduced derivatives of the imidazo[1,2-a]pyridine core .
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Industry: Utilized in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms within the ring.
Imidazo[1,2-a]pyrazine: Another related compound with a similar bicyclic structure but different electronic properties.
Uniqueness
Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct biological activities and chemical reactivity compared to its analogues .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBKEJGGGRWUGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34164-92-6 | |
Details | Compound: Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:2) | |
Record name | Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34164-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
183.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-09-8 | |
Record name | Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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